molecular formula C26H20O5 B3026193 3',6'-bis(2-propen-1-yloxy)-spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one

3',6'-bis(2-propen-1-yloxy)-spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one

Cat. No.: B3026193
M. Wt: 412.4 g/mol
InChI Key: HPSUBROQWUILBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: CAY10732 is synthesized through a series of chemical reactions involving the incorporation of specific functional groups that enable its fluorescent properties. The key reaction involves the Pd0-mediated Tsuji-Trost reaction, which is initiated in the presence of palladium and carbon monoxide .

Industrial Production Methods: The industrial production of CAY10732 involves the preparation of stock solutions in high-performance liquid chromatography grade dimethyl sulfoxide. The compound is then used freshly in various experimental setups .

Chemical Reactions Analysis

Types of Reactions: CAY10732 primarily undergoes the Pd0-mediated Tsuji-Trost reaction. This reaction is crucial for its function as a fluorescent probe .

Common Reagents and Conditions:

  • Palladium (Pd)
  • Carbon monoxide
  • Dimethyl sulfoxide (DMSO)
  • Phosphate-buffered saline (PBS) buffer

Major Products Formed: The major product formed from the reaction of CAY10732 with palladium and carbon monoxide is 2,7-dichlorofluorescein, which exhibits fluorescence .

Scientific Research Applications

CAY10732 is widely used in scientific research for the detection of carbon monoxide in living cells. Its applications span across various fields:

Mechanism of Action

CAY10732 functions by undergoing the Pd0-mediated Tsuji-Trost reaction in the presence of palladium and carbon monoxide. This reaction results in the release of 2,7-dichlorofluorescein, which exhibits fluorescence. The fluorescence can be detected and measured, allowing researchers to monitor carbon monoxide production in real-time .

Comparison with Similar Compounds

  • Fluorescein isothiocyanate
  • 2,7-Dichlorofluorescein
  • Allyl fluorescein ethers

Comparison: CAY10732 is unique in its specific application for detecting carbon monoxide through the Pd0-mediated Tsuji-Trost reaction. While other fluorescent probes like fluorescein isothiocyanate and 2,7-dichlorofluorescein are also used for various imaging purposes, CAY10732’s specificity for carbon monoxide detection sets it apart .

Properties

IUPAC Name

3',6'-bis(prop-2-enoxy)spiro[2-benzofuran-3,9'-xanthene]-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20O5/c1-3-13-28-17-9-11-21-23(15-17)30-24-16-18(29-14-4-2)10-12-22(24)26(21)20-8-6-5-7-19(20)25(27)31-26/h3-12,15-16H,1-2,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPSUBROQWUILBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OCC=C)C5=CC=CC=C5C(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3',6'-bis(2-propen-1-yloxy)-spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3',6'-bis(2-propen-1-yloxy)-spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one
Reactant of Route 3
Reactant of Route 3
3',6'-bis(2-propen-1-yloxy)-spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
3',6'-bis(2-propen-1-yloxy)-spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one
Reactant of Route 5
3',6'-bis(2-propen-1-yloxy)-spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one
Reactant of Route 6
3',6'-bis(2-propen-1-yloxy)-spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.